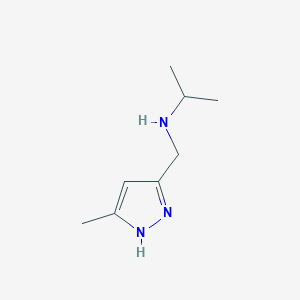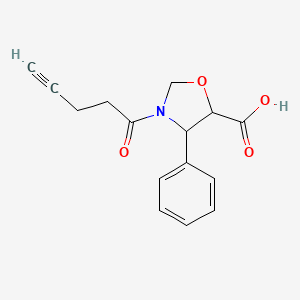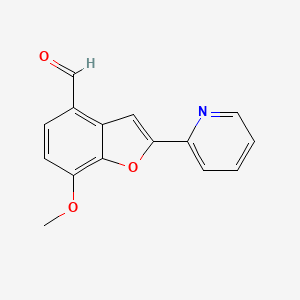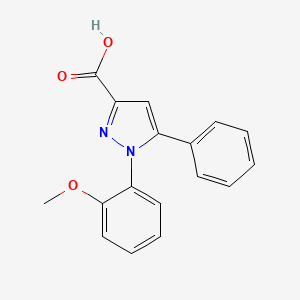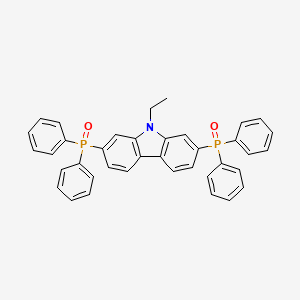
1,2-Benzenediol, 4-(1-propyl-3-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a propylpyrrolidine group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-dibromobutane and ammonia.
Attachment of the Propyl Group: The propyl group can be introduced via an alkylation reaction using propyl bromide and a base such as sodium hydride.
Formation of the Benzene Ring: The benzene ring can be synthesized through a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of 4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid or sulfuric acid under controlled temperature conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
科学的研究の応用
4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
Similar Compounds
- 4-(1-methylpyrrolidin-3-yl)benzene-1,2-diol
- 4-(1-ethylpyrrolidin-3-yl)benzene-1,2-diol
- 4-(1-butylpyrrolidin-3-yl)benzene-1,2-diol
Uniqueness
4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the propyl group may confer different steric and electronic effects, influencing its reactivity and interactions with biological targets.
特性
CAS番号 |
94357-81-0 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c1-2-6-14-7-5-11(9-14)10-3-4-12(15)13(16)8-10/h3-4,8,11,15-16H,2,5-7,9H2,1H3 |
InChIキー |
BQPLSMZHGSFVSL-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCC(C1)C2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


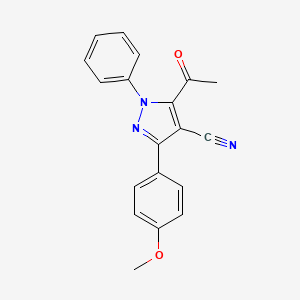
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
![2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B12886381.png)
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)
![N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B12886397.png)
